molecular formula C12H13ClF3N3O2 B2743596 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide CAS No. 383147-70-4

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide

Cat. No.: B2743596
CAS No.: 383147-70-4
M. Wt: 323.7
InChI Key: NYMSVPQOLJAOTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3-DCTF) have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3-DCTC); subsequent vapor–phase fluorination of 2,3-DCTC can yield 2,3-DCTF .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. The pyridine ring is further linked to a morpholinoacetamide group.


Chemical Reactions Analysis

Trifluoromethylpyridines are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Scientific Research Applications

Neurotoxicity and Environmental Impact

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide, due to its structural similarities with organophosphorus compounds, has potential implications in neurotoxicity studies. Organophosphorus compounds, like chlorpyrifos, exhibit moderate acute toxicity in mammalian species and can precipitate adverse neurological consequences through inhibition of acetylcholinesterase and neurotoxic esterase. The neurotoxic potential of such compounds raises concerns about their extensive use and the possible environmental and health impacts associated with their exposure. These concerns necessitate further research into safer use practices and the development of less toxic alternatives (Richardson, 1995).

Toxicity in Environmental and Animal Models

The review of tris(1,3-dichloro-2-propyl)phosphate, a related halogen-containing organophosphorus chemical, highlights the ubiquity of such compounds in the environment and their potential health risks. This review suggests that compounds with structural similarities to this compound may possess acute, nerve, developmental, and other forms of toxicity. Understanding the environmental behavior and health risks of these compounds is crucial for assessing their impact and mitigating potential harm to ecosystems and human health (Wang et al., 2020).

Mechanisms of Action and Therapeutic Potential

The study on the pharmacological review of chlorogenic acid sheds light on the importance of understanding the biological and therapeutic roles of compounds with potential health benefits. As with chlorogenic acid, research into the mechanisms of action and health effects of this compound could uncover new therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective effects. This approach emphasizes the need for comprehensive studies to optimize the biological and pharmacological effects of such compounds for potential use as natural food additives or pharmaceuticals (Naveed et al., 2018).

Environmental Persistence and Degradation

The persistence of chlorpyrifos and its primary metabolite in the environment underlines the importance of studying the degradation pathways of related compounds like this compound. Bioremediation has been proposed as a cost-effective and efficient method for degrading such persistent pesticides. Identifying microbial strains capable of degrading both the parent compounds and their persistent metabolites is crucial for developing effective strategies for environmental cleanup and reducing the ecological footprint of these chemicals (Bose et al., 2021).

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful if swallowed, in contact with skin or if inhaled . It is advised to handle it with appropriate safety measures .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O2/c13-9-5-8(12(14,15)16)7-17-10(9)6-11(20)18-19-1-3-21-4-2-19/h5,7H,1-4,6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMSVPQOLJAOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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